molecular formula C16H16N2O5 B5867399 4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide

4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No. B5867399
M. Wt: 316.31 g/mol
InChI Key: WOAAIHJIPFJJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as AG-1478, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays an important role in cell growth and differentiation.

Scientific Research Applications

4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide has been used in a wide range of scientific research applications. It has been used to study the role of EGFR in cancer cell growth and differentiation, as well as in the development of new cancer therapies. It has also been used to study the effects of EGFR inhibition on other cellular processes, such as cell migration and invasion.

Mechanism of Action

4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide works by binding to the ATP-binding site on the EGFR protein, preventing it from activating downstream signaling pathways that promote cell growth and differentiation. This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide is its potency and specificity for EGFR inhibition. This makes it a valuable tool for studying the role of EGFR in cellular processes and for developing new cancer therapies. However, one limitation of 4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on 4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide. One area of interest is the development of new cancer therapies that target EGFR, either alone or in combination with other drugs. Another area of interest is the study of the effects of EGFR inhibition on other cellular processes, such as autophagy and DNA repair. Additionally, further research is needed to optimize the use of 4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide in lab experiments, including the development of more stable analogs and the identification of new targets for EGFR inhibition.

Synthesis Methods

The synthesis of 4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide involves a multi-step process that starts with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-methoxyaniline to form 4-methoxy-N-(4-nitrobenzoyl)aniline. This compound is then reacted with ethyl iodide to form 4-ethoxy-N-(4-nitrobenzoyl)aniline, which is then reduced with sodium dithionite to form 4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide.

properties

IUPAC Name

4-ethoxy-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-23-15-9-4-11(10-14(15)18(20)21)16(19)17-12-5-7-13(22-2)8-6-12/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAAIHJIPFJJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.